REACTION_CXSMILES
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Cl[C:2]1[N:3]=[N:4][C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][C:7]=1[CH3:8].[NH2:15][NH2:16]>>[CH3:8][C:7]1[CH:6]=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:4]=[N:3][C:2]=1[NH:15][NH2:16]
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Name
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|
Quantity
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0.51 g
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Type
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reactant
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Smiles
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ClC=1N=NC(=CC1C)C1=CC=CC=C1
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Name
|
|
Quantity
|
1.56 mL
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Type
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reactant
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Smiles
|
NN
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The precipitate that had formed in the mixture
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Type
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CUSTOM
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Details
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was collected
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Type
|
WASH
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Details
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washed with iPrOH
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Type
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CUSTOM
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Details
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The solid was dried under high vacuum
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Name
|
|
Type
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product
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Smiles
|
CC1=C(N=NC(=C1)C1=CC=CC=C1)NN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |